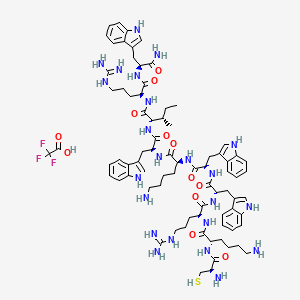CysHHC10 (TFA)
CAS No.:
Cat. No.: VC16675879
Molecular Formula: C79H108F3N23O12S
Molecular Weight: 1660.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C79H108F3N23O12S |
|---|---|
| Molecular Weight | 1660.9 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1 |
| Standard InChI Key | GGCBYEIICUPWMD-ZEBUALIJSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1660.91 g/mol | |
| Formula | C~79~H~108~F~3~N~23~O~12~S | |
| Appearance | Pale-yellow solid | |
| Purity | ≥98% | |
| Storage Conditions | -20°C, desiccated |
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
CysHHC10 (TFA) is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard SPPS protocol . The process involves sequential coupling of protected amino acids to a resin-bound starting material, followed by deprotection and cleavage steps. Key stages include:
-
Resin Activation: A Wang resin is functionalized with the first amino acid, typically cysteine, using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).
-
Iterative Coupling: Subsequent amino acids are added using a cycle of deprotection (piperidine in DMF) and coupling (Fmoc-amino acid, HBTU, and DIEA).
-
Cyclization: Thiol-ene click chemistry is employed to form disulfide bonds between cysteine residues, enhancing structural stability .
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a TFA-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5), simultaneously removing side-chain protecting groups.
Purification and Quality Control
Post-synthesis purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA . The purified product is lyophilized to yield a stable powder, with purity verified by analytical HPLC and mass spectrometry .
Antimicrobial Properties and Mechanisms of Action
Spectrum of Activity
CysHHC10 (TFA) exhibits broad-spectrum antimicrobial activity, with notable efficacy against clinically relevant pathogens (Table 2) . Its MIC values underscore its potency, particularly against Gram-positive bacteria:
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (mM) | Source |
|---|---|---|
| Staphylococcus aureus | 2.5 | |
| Staphylococcus epidermidis | 1.3 | |
| Escherichia coli | 10.1 | |
| Pseudomonas aeruginosa | 20.2 |
Mechanism of Action
The peptide disrupts bacterial membranes through a multi-step process:
-
Electrostatic Interaction: The cationic nature of CysHHC10 (TFA) facilitates binding to negatively charged bacterial membranes .
-
Membrane Permeabilization: Hydrophobic residues insert into the lipid bilayer, causing leakage of intracellular contents and cell lysis .
-
Biofilm Inhibition: By preventing biofilm formation, the compound reduces bacterial adherence to surfaces, a critical factor in chronic infections .
Applications and Future Directions
Challenges and Optimization
Current research focuses on:
-
Reducing Synthesis Costs: Optimizing SPPS protocols to improve yield and reduce reagent use.
-
Enhancing Pharmacokinetics: Modifying the peptide sequence to prolong serum half-life and reduce renal clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume